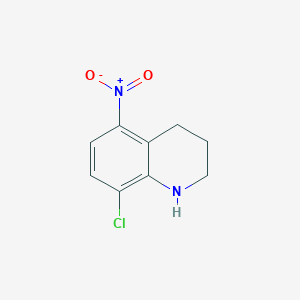
8-クロロ-5-ニトロ-1,2,3,4-テトラヒドロキノリン
説明
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C9H9ClN2O2 and its molecular weight is 212.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究:イミダゾール誘導体の合成
イミダゾール誘導体は、幅広い生物活性を持つため、医薬品分野で注目されています。 「8-クロロ-5-ニトロ-1,2,3,4-テトラヒドロキノリン」は、抗菌、抗真菌、抗ウイルス作用を持つ可能性のあるイミダゾール含有化合物を合成するための前駆体として使用できます .
触媒:不均一系触媒の開発
触媒の分野では、この化合物を官能化して、カップリング反応用の不均一系触媒を開発することができます。 このような触媒は、医薬品開発や工業化学において、複雑な有機分子を生成するために役立ちます .
分析化学:クロマトグラフィー標準品
この化合物は、その独特の構造により、HPLCやLC-MSなどの分析方法の校正とバリデーションを行うためのクロマトグラフィー分析の標準品として使用できます。これらの方法は、医薬品品質管理において重要です .
作用機序
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines, a class of compounds to which 8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that 1,2,3,4-tetrahydroisoquinolines interact with their targets to exert their biological effects
Biochemical Pathways
It is known that 1,2,3,4-tetrahydroisoquinolines can affect various biochemical pathways, leading to their diverse biological activities
Result of Action
It is known that 1,2,3,4-tetrahydroisoquinolines can exert diverse biological activities
生化学分析
Biochemical Properties
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, thereby influencing the cellular redox state. Additionally, 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline can bind to certain proteins, altering their conformation and function, which may impact various signaling pathways within the cell .
Cellular Effects
The effects of 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, it can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. Furthermore, 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline can affect gene expression by modulating transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and immune responses .
Molecular Mechanism
At the molecular level, 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as topoisomerase and proteasome, which are crucial for DNA replication and protein degradation, respectively. By inhibiting these enzymes, 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline can disrupt cellular homeostasis and induce cell death. Additionally, this compound can bind to DNA and RNA, interfering with their normal functions and leading to alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline have been studied over various time periods. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods. It can undergo degradation under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this threshold can lead to adverse effects .
Metabolic Pathways
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites. These metabolites can further interact with cellular macromolecules, potentially causing oxidative stress and cellular damage. Additionally, 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .
特性
IUPAC Name |
8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h3-4,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGXPNHJORJDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2NC1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


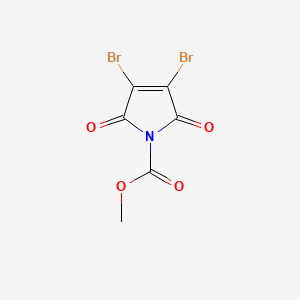
![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)


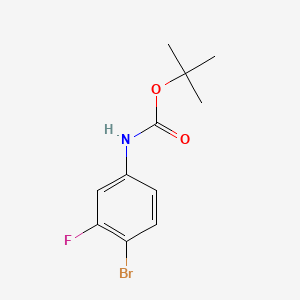
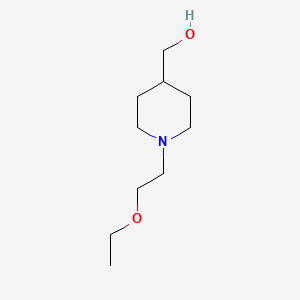
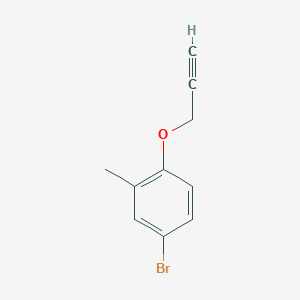
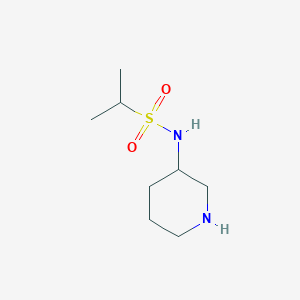
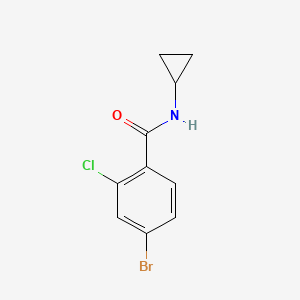
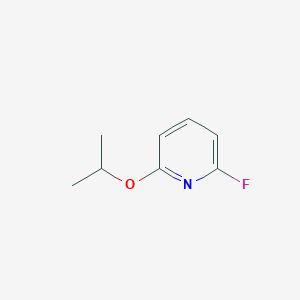
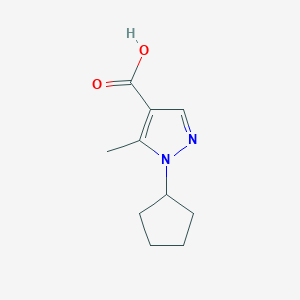


![6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1457293.png)
